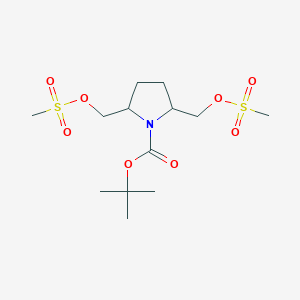

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based bismesylate compound characterized by two methylsulfonyloxy (mesyloxy) groups at the 2- and 5-positions of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the mesyloxy groups act as leaving groups. The compound is synthesized via a two-step process: (1) cyclization of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, followed by (2) sulfonylation with methylsulfonyl chloride . Its applications span polymer chemistry, where it serves as a monomer in Ni(0)-catalyzed polycondensations, and pharmaceutical synthesis, where it acts as a precursor for bioactive molecules .

Properties

Molecular Formula |

C13H25NO8S2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

tert-butyl 2,5-bis(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO8S2/c1-13(2,3)22-12(15)14-10(8-20-23(4,16)17)6-7-11(14)9-21-24(5,18)19/h10-11H,6-9H2,1-5H3 |

InChI Key |

RNZKAYDACGUVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1COS(=O)(=O)C)COS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound is typically synthesized via a two-step strategy:

-

Boc Protection : Introduction of the tert-butyloxycarbonyl group to a pyrrolidine diol precursor.

-

Mesylation : Reaction of the diol’s hydroxyl groups with methanesulfonyl chloride (MsCl) under basic conditions.

Key intermediates include 1-Boc-2,5-bis(hydroxymethyl)pyrrolidine, which is mesylated to install the sulfonate leaving groups.

Boc Protection of Pyrrolidine Diol

The precursor 2,5-bis(hydroxymethyl)pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields >85%.

Mesylation of Hydroxyl Groups

The diol intermediate is reacted with MsCl (1.1–2.2 equiv) in anhydrous toluene or DCM at 0–5°C, with TEA or N,N-diisopropylethylamine (DIPEA) as the base. Controlled temperature prevents side reactions such as over-sulfonation or decomposition.

Example Procedure from Literature:

-

Dissolve 1-Boc-2,5-bis(hydroxymethyl)pyrrolidine (20 g, 73 mmol) in toluene (250 mL).

-

Add TEA (30 g, 297 mmol) and cool to 0°C.

-

Add MsCl (22.5 g, 197 mmol) dropwise over 1 hour.

-

Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and concentrate to obtain the product (31 g, 89% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that toluene outperforms DCM in mesylation due to better solubility of intermediates and reduced emulsion formation during workup. Triethylamine is preferred over DIPEA for cost-effectiveness, though DIPEA may reduce racemization in stereosensitive substrates.

Temperature and Stoichiometry

Maintaining temperatures below 5°C during MsCl addition minimizes exothermic side reactions. A 10% excess of MsCl (2.2 equiv) ensures complete conversion of both hydroxyl groups, as evidenced by HPLC monitoring.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate may exhibit anticancer properties. The presence of methylsulfonyl groups can enhance the compound's interaction with biological targets, potentially inhibiting cancer cell proliferation. A study by Huang et al. (2011) discusses the synthesis and evaluation of related compounds for their biological activities, highlighting the importance of structural modifications for improved efficacy .

2. Anti-inflammatory Properties

The compound's unique structure allows it to interact with specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Further investigation into its mechanism of action could elucidate its therapeutic potential in treating chronic inflammatory diseases.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

2. Development of Novel Drug Candidates

The compound's ability to modify existing drug scaffolds can lead to the discovery of novel therapeutic agents. By altering the pyrrolidine ring or substituent groups, researchers can create derivatives with enhanced pharmacological profiles. The exploration of structure-activity relationships (SAR) is crucial in this context.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of bismesylate derivatives. Key structural analogs include:

Key Insights :

- Steric Effects : Bulky substituents (e.g., tert-butyl in the pyrrolidine derivative) inhibit homocoupling in polymerization reactions, leading to premature chain termination . In contrast, smaller substituents (e.g., methyl or fluorine) favor higher degrees of polymerization (DP up to 101) .

- Solubility : The pyrrolidine core exhibits better solubility in polar solvents compared to rigid aromatic analogs. For example, regioirregular PPPs with OCF₃ or CF₃ substituents achieve solubility in THF and CHCl₃, whereas unsubstituted PPPs are insoluble .

- Reactivity : Methylsulfonyloxy groups in the pyrrolidine derivative undergo nucleophilic displacement more readily than tosylates (tosyloxy analogs), making them preferable in stepwise syntheses of complex molecules .

Thermodynamic and Kinetic Data

- Thermal Stability : While specific data for the pyrrolidine derivative are unavailable, thermochemical tables indicate that tert-butyl-protected compounds generally exhibit decomposition temperatures above 200°C, comparable to aromatic bismesylates .

- Degradation : Propane-oxidizing bacteria degrade tert-butyl ethers (e.g., MTBE) to tert-butyl alcohol, but analogous pathways for pyrrolidine mesylates remain unexplored .

Biological Activity

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS Number: 1279821-96-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring with two methylsulfonyl oxy groups and a tert-butyl ester, which may influence its pharmacological properties.

The molecular formula of this compound is C13H25NO8S2, with a molecular weight of approximately 387.47 g/mol. The presence of functional groups such as methylsulfonyl oxy suggests potential for various biological interactions.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several areas of interest:

- Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial effects. The sulfonyl groups may enhance the compound's ability to interact with microbial membranes or enzymes.

- Enzyme Inhibition : The unique structural features suggest potential as enzyme inhibitors, particularly in pathways involving sulfation or methylation processes.

- Neuroprotective Effects : Some pyrrolidine derivatives have been studied for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

- Synthesis and Characterization : A study reported the synthesis of this compound through multi-step reactions involving methylsulfonyl chloride and pyrrolidine derivatives. The characterization was performed using NMR and mass spectrometry, confirming the expected structure .

- Biological Testing : In vitro assays were conducted to evaluate the antimicrobial properties against various bacterial strains. Results indicated moderate activity, suggesting that further optimization could enhance efficacy .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, a common target for antimicrobial agents. This was supported by comparative studies with known antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds was conducted:

| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Moderate | Yes |

| tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | 129888-60-4 | Low | No |

| (R)-1-N-Boc-3-Methanesulfonyloxypiperidine | 404577-34-0 | High | Yes |

This table illustrates that while some derivatives exhibit higher activity, this compound shows promise that could be further explored through structural modifications.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key approach involves introducing methylsulfonyl (mesyl) groups to a pyrrolidine scaffold. For example:

- Step 1 : React a pyrrolidine precursor (e.g., with hydroxymethyl groups at positions 2 and 5) with methanesulfonyl chloride (MsCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This step requires monitoring via LC-MS or TLC to confirm complete conversion .

- Step 2 : Protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in a polar aprotic solvent like DMF .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) yields the pure product. Typical yields range from 59–78% depending on reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of mesyl group introduction and Boc protection. Key signals include δ ~3.0 ppm (SOCH) and δ ~1.4 ppm (tert-butyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm and ~1170 cm confirm sulfonate ester bonds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates for mesylation or Boc protection. For instance:

- Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DCM vs. THF) to enhance reaction rates .

- Experimental Feedback : Integrate computational results with LC-MS/TLC data to refine parameters like temperature or stoichiometry .

Q. What strategies resolve contradictions in reported reaction yields for mesylated pyrrolidines?

- Methodological Answer :

- Byproduct Analysis : Use HRMS to detect side products (e.g., over-mesylation or Boc deprotection). Adjust stoichiometry of MsCl or reaction time .

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

- Purification Optimization : Compare silica gel vs. reverse-phase chromatography for isolating the product from polar impurities .

Q. How does this compound serve as an intermediate in bioactive molecule synthesis?

- Methodological Answer : The mesyl groups act as leaving groups for nucleophilic substitution. Applications include:

- Drug Discovery : Substitute mesyl groups with amines or thiols to generate pyrrolidine-based kinase inhibitors or GPCR ligands .

- Peptidomimetics : Replace proline residues in peptides to enhance metabolic stability .

- Case Study : A related mesyl-pyrrolidine derivative showed neuroprotective activity in vitro via S1P receptor modulation .

Q. What mechanistic insights explain the regioselectivity of mesylation on the pyrrolidine ring?

- Methodological Answer :

- Steric Effects : The Boc group at N1 directs mesylation to the less hindered 2- and 5-positions. Molecular modeling (e.g., Gaussian) visualizes steric maps .

- Electronic Effects : Natural Bond Orbital (NBO) analysis identifies electron-rich hydroxymethyl groups as mesylation targets .

- Isotopic Labeling : Use O-labeled MsCl to track oxygen transfer during reaction, confirming mechanism .

Q. How to evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free pyrrolidine or sulfonic acids) .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track changes in NMR/UV spectra .

- Recommendation : Store in anhydrous DCM or THF at –20°C under inert gas to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.